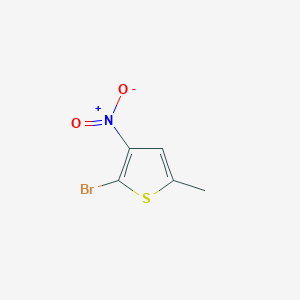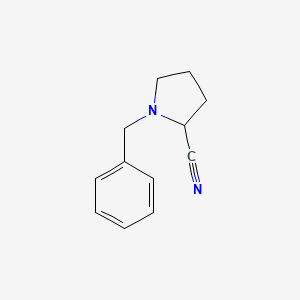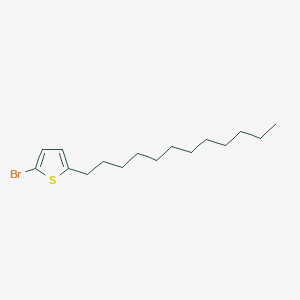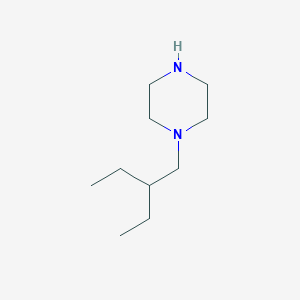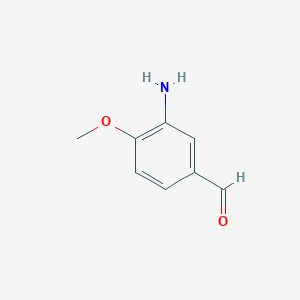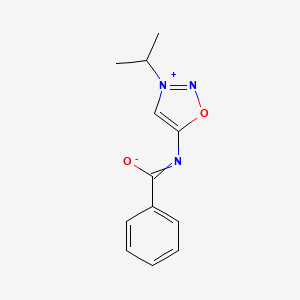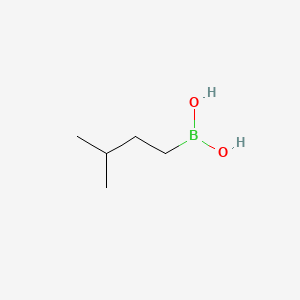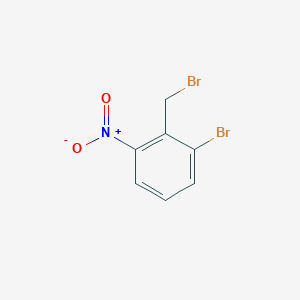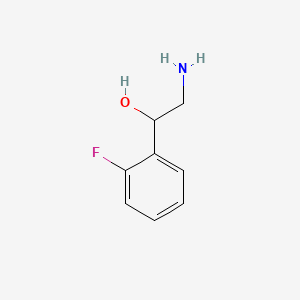
1-Bromo-3-(2,2-dimethoxyethoxy)benzene
Descripción general
Descripción
1-Bromo-3-(2,2-dimethoxyethoxy)benzene, also known as 1-bromo-3-(2,2-dimethoxyethoxy)benzene or BDEB, is an organic compound with a wide range of uses in scientific research and laboratory experiments. BDEB is an aromatic compound that is used as a reagent in organic syntheses and as a catalyst in various chemical reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other chemicals. BDEB is a highly versatile compound that has many applications in the laboratory, from synthesizing new compounds to studying the mechanism of action of existing compounds.
Aplicaciones Científicas De Investigación
Synthesis of Polysubstituted Benzenes
1-Bromo-3-(2,2-dimethoxyethoxy)benzene: can be used as an intermediate in the synthesis of polysubstituted benzenes. This compound can undergo further functionalization through electrophilic aromatic substitution reactions, where the presence of the methoxyethoxy group can influence the positioning of additional substituents on the benzene ring .
Analytical Chemistry
In analytical chemistry, 1-Bromo-3-(2,2-dimethoxyethoxy)benzene can be used as a standard or reagent in mass spectrometry to help identify or quantify other substances. Its unique mass fragmentation pattern can assist in the analysis of complex mixtures .
Propiedades
IUPAC Name |
1-bromo-3-(2,2-dimethoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZQTFFAPPXGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COC1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569308 | |
| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
CAS RN |
62810-43-9 | |
| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

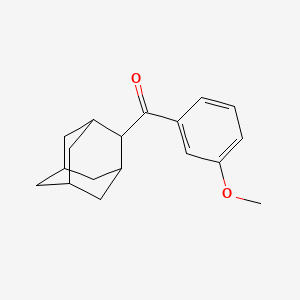
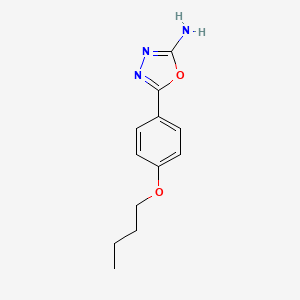
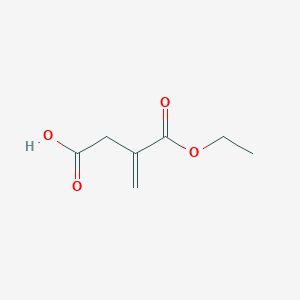
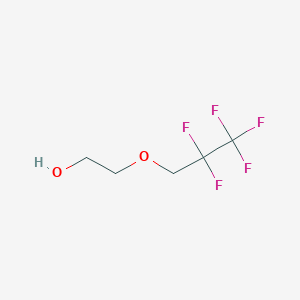
![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)
